5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide
Overview
Description
5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the N-position, and a carboxamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 3-fluoroaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Dihydrothiophenes are typical reduction products.
Scientific Research Applications
5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Research: The compound can be used in studies investigating the interaction of thiophene derivatives with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its target . The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the overall binding mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: This compound is similar in structure but contains a methyl group at the 2-position of the benzoyl ring.
5-Bromo-2-thiophenecarboxylic acid: This compound lacks the fluorophenyl group and carboxamide functionality.
5-Bromo-N-methoxy-N,2-dimethylbenzamide: This compound has a methoxy group and a dimethylbenzamide structure.
Uniqueness
5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, fluorophenyl group, and carboxamide functionality. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNOS/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZRUHZOKVLDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361359 | |
Record name | 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582305-84-8 | |
Record name | 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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